

structure-activity relationship of 1-(1H-Benzimidazol-2-yl)ethanol derivatives

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Compound of Interest

Compound Name: 1-(1H-Benzimidazol-2-yl)ethanol

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A Comprehensive Guide to the Structure-Activity Relationship of 1-(1H-Benzimidazol-2-yl)ethanol Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, antiviral, anticancer, and neuroprotective effects.[1][2][3] Among these, **1-(1H-Benzimidazol-2-yl)ethanol** and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Biological Activity

The biological activity of **1-(1H-Benzimidazol-2-yl)ethanol** derivatives is significantly influenced by substitutions on the benzimidazole ring and modifications to the ethanol moiety. The following table summarizes the quantitative data from various studies, highlighting these structure-activity relationships.

Compound ID	Structure	Modification	Biological Activity	Reference
1	1-(1H-Benzimidazol-2-yl)ethanol	Parent Compound	Crystal structure determined.[4]	[4]
2	1H-Benzimidazol-2-yl-methanol	Hydroxymethyl at C2	Mild antioxidant activity (IC50: 400.42 µg/ml).[5]	[5]
3	2-methyl-1H-benzimidazole	Methyl at C2	Moderate antioxidant activity (IC50: 144.84 µg/ml); Prominent cytotoxic activity (LC50: 0.42 µg/ml).[5]	[5]
4	1-(5-ethoxy-1H-benzimidazol-2-yl)-ethanol	Ethoxy at C5	Synthesis and characterization reported.[1]	[1]
5a-l	1H-benzimidazol-2-yl hydrazones	Hydrazone linkage with various substituted phenyl rings at C2	Compounds with hydroxyl groups on the phenyl ring showed remarkable anthelmintic activity. 5b and 5d exhibited 100% effectiveness at 50 and 100 µg/ml.[6]	[6][7]
BM1	2-(1H-benzo[d]imidazol	4-chlorophenol at C2	High DNA binding constant	[8]

	-2-yl)-4-chlorophenol		(Kb: 1.9×10^5 M-1).[8]
BM2	4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol	4-chlorophenol at C2, Methyl at C6	Promising antimicrobial activity (MIC: 12.5-25 µg/mL). [8]
FP1, FP7, FP8	Benzimidazole acetamide derivatives	Acetamide derivatives	Significant neuroprotective effects by modulating ethanol-induced memory deficits, oxidative stress, and proinflammatory markers.[9]

Key Structure-Activity Relationship Insights:

- **Substitution at C2:** The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of biological activity. Small alkyl groups like methyl in compound 3 can confer moderate antioxidant and potent cytotoxic activity compared to the hydroxymethyl group in compound 2.[5] The introduction of larger aromatic moieties, such as in compounds BM1 and BM2, can lead to significant DNA binding and antimicrobial properties.[8]
- **Substitution on the Benzene Ring:** Substitution on the benzene portion of the benzimidazole nucleus also plays a crucial role. For instance, an ethoxy group at the 5-position (compound 4) has been synthesized, indicating the feasibility of modifications at this position to modulate activity.[1] The methyl group at the 6-position in BM2 appears to contribute to its enhanced antimicrobial efficacy.[8]
- **Modification of the Ethanol Moiety:** While direct SAR on the ethanol group is less documented in the provided results, the comparison between 1H-benzimidazol-2-yl-methanol (2) and 2-methyl-1H-benzimidazole (3) suggests that the hydroxyl group may not

be essential for cytotoxicity and antioxidant activity, and its replacement with a methyl group can be beneficial.[5]

- **Neuroprotective Activity:** For neuroprotective effects, benzimidazole acetamide derivatives (FP1, FP7, FP8) have shown promise by mitigating ethanol-induced neuroinflammation and oxidative stress.[9] This suggests that derivatization of the core structure to include acetamide functionalities could be a fruitful avenue for developing agents against neurodegenerative conditions.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Synthesis of 1-(1H-Benzimidazol-2-yl)ethanol Derivatives

A general and widely used method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[10]

Example Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol:

- Benzene-1,2-diamine (2.16 g, 20 mmol) is dissolved in hydrochloric acid (25 mL, 4 M) at 100°C.[4]
- Ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) is added to the solution.[4]
- The mixture is heated to reflux for 7 hours at 115°C.[4]
- After cooling to room temperature, the product is precipitated by neutralizing the mixture with NaOH to a pH of 7-9.[4]
- The solid product is collected by filtration.[4]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to determine the free radical scavenging ability of compounds.

- A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
- Different concentrations of the test compound are added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.^[5]
^[11]

Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)

This is a simple and rapid method for preliminary screening of cytotoxic activity.

- Brine shrimp (*Artemia salina*) eggs are hatched in artificial seawater.
- Nauplii (larvae) are collected after 48 hours.
- Different concentrations of the test compound are prepared in vials containing seawater and a specific number of nauplii (e.g., 10-15).
- The vials are incubated for 24 hours under illumination.
- The number of surviving nauplii is counted, and the percentage of mortality is calculated.
- The LC₅₀ value (the concentration of the compound that is lethal to 50% of the nauplii) is determined.^[5]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

- A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
- Wells are punched into the agar.
- A specific volume of the test compound solution at a known concentration is added to each well.
- The plates are incubated under appropriate conditions for the test microorganism.
- The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[\[12\]](#)

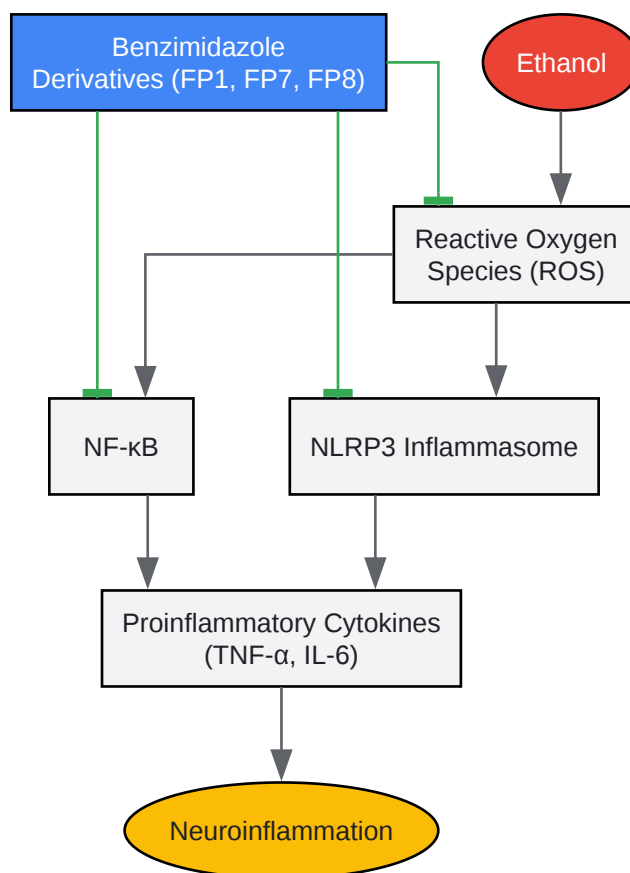
Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of these derivatives often involves elucidating their effects on cellular signaling pathways. Additionally, visualizing the experimental workflow can provide a clear overview of the research process.

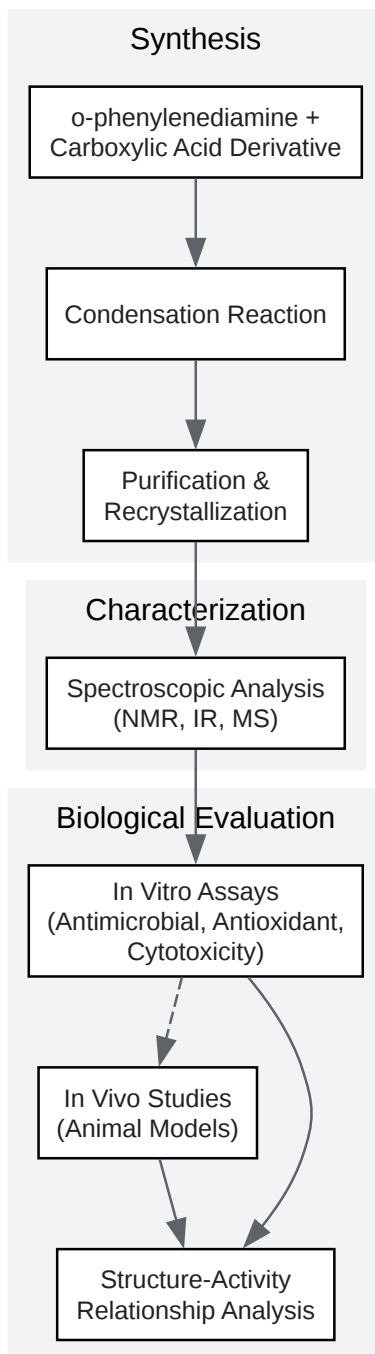
Signaling Pathway of Neuroprotection

Some benzimidazole derivatives have been shown to exert neuroprotective effects by modulating neuroinflammatory pathways.[\[9\]](#) The following diagram illustrates a simplified pathway of ethanol-induced neuroinflammation and the potential points of intervention by these compounds.

Ethanol-Induced Neuroinflammation Pathway



Experimental Workflow for Benzimidazole Derivatives

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